molecular formula C9H13NO3S B14418267 2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide CAS No. 82020-54-0

2-Hydroxy-5-(propan-2-YL)benzene-1-sulfonamide

Cat. No.: B14418267
CAS No.: 82020-54-0
M. Wt: 215.27 g/mol
InChI Key: PFTSGHGQULOUHB-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties. This compound is characterized by the presence of a hydroxy group, a propan-2-yl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide typically involves the sulfonation of 2-Hydroxy-5-(propan-2-yl)benzene. The reaction is carried out by treating the starting material with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide. The reaction conditions include maintaining a temperature range of 0-5°C during the addition of chlorosulfonic acid to prevent over-sulfonation and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The process involves the same sulfonation reaction, but with optimized conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form a sulfonic acid.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-Keto-5-(propan-2-yl)benzene-1-sulfonamide.

    Reduction: Formation of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonic acid.

    Substitution: Formation of 2-Halo-5-(propan-2-yl)benzene-1-sulfonamide.

Scientific Research Applications

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in treating bacterial infections and other diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

2-Hydroxy-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its hydroxy and propan-2-yl groups contribute to its solubility and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

82020-54-0

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-hydroxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-6(2)7-3-4-8(11)9(5-7)14(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13)

InChI Key

PFTSGHGQULOUHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)S(=O)(=O)N

Origin of Product

United States

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